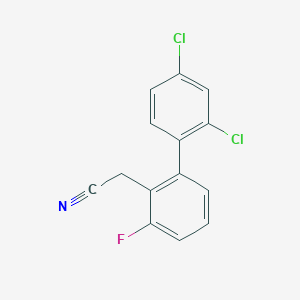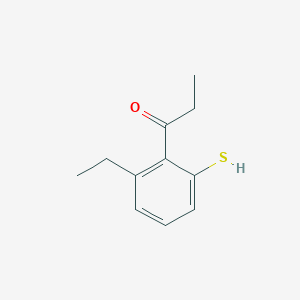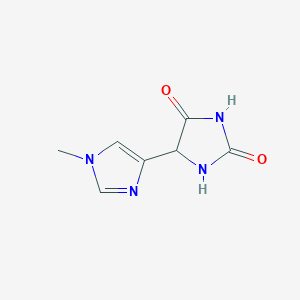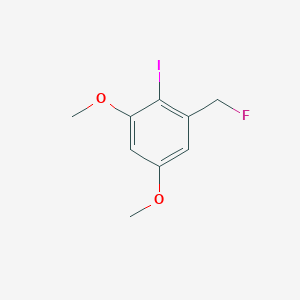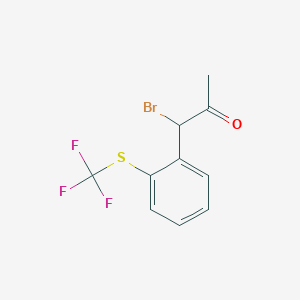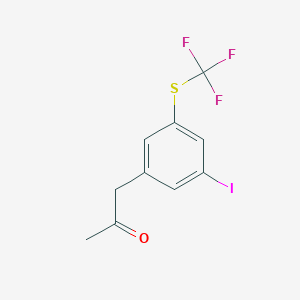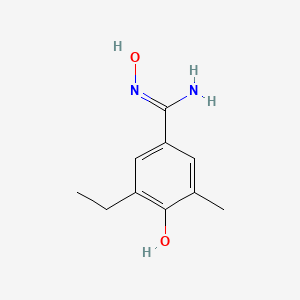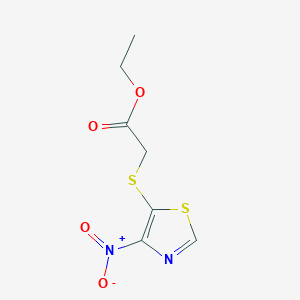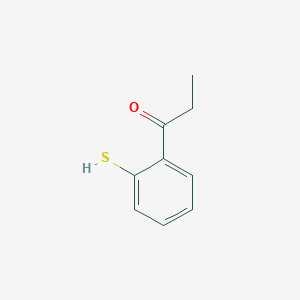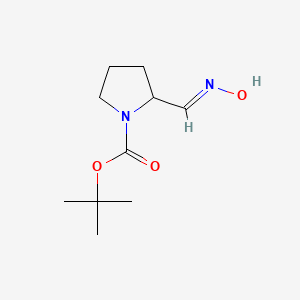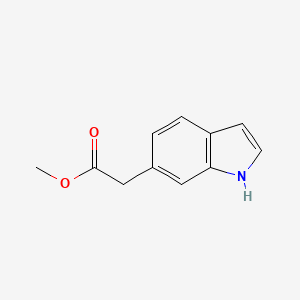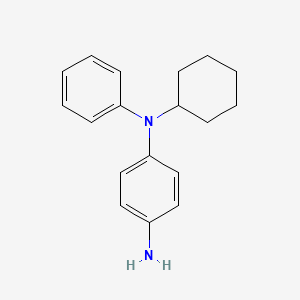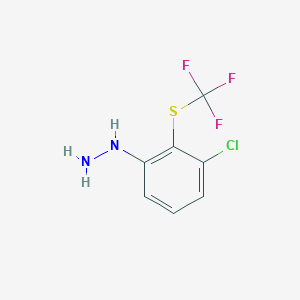
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S It is characterized by the presence of a trifluoromethylthio group, a chloro group, and a hydrazine moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-2-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or acetic acid, and requires careful temperature management to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .
化学反应分析
Types of Reactions: 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chloro and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
科学研究应用
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
相似化合物的比较
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)amine
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)thiol
Uniqueness: this compound stands out due to its hydrazine moiety, which imparts unique reactivity compared to its amine and thiol counterparts.
属性
分子式 |
C7H6ClF3N2S |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
[3-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
InChI 键 |
LBMPNHDDCCKVTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)SC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


